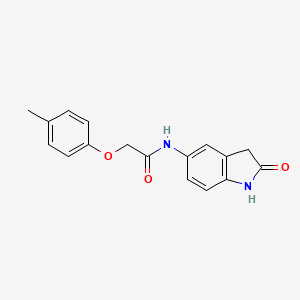

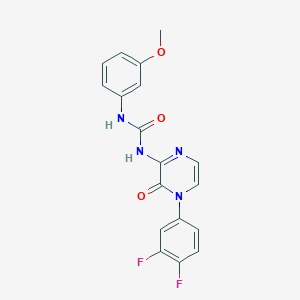

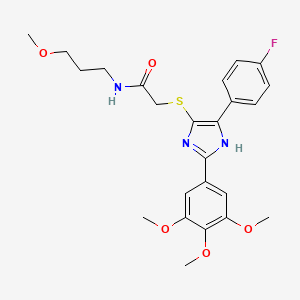

![molecular formula C12H15N3O2 B2367591 Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate CAS No. 2034486-59-2](/img/structure/B2367591.png)

Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Medicinal Applications

Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate and its derivatives have been extensively studied for their synthesis methodologies and potential medicinal applications. One study describes a scalable synthesis of a closely related compound, used as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, through a modified Kulinkovich–Szymoniak cyclopropanation (Li et al., 2012). Another study focuses on the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like tert-butyl 1,2,4-oxadiazol-5-yl aniline, to enhance the transport of bioactive units through cell wall barriers, assessing their in vitro anti-cancer activity (Maftei et al., 2016).

Chemical and Structural Analysis

Several studies have focused on the chemical and structural analysis of tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate derivatives. For instance, research on the hydrogen-bonded chains of rings in certain derivatives highlights significant differences in hydrogen-bonded structures due to minor changes in remote substituents (Trilleras et al., 2008). Another study discusses the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones, providing a simple one-step synthetic methodology (Quiroga et al., 2010).

Photophysical and Electroluminescent Properties

Research into the photophysical and electroluminescent properties of related compounds has been conducted. A study on near-infrared emitting binuclear platinum (II) complexes, using derivatives like 2-(7-(tert-butyl)pyren-1-yl)pyridine, explores their electroluminescent properties in polymer light-emitting diodes, highlighting the role of the tert-butyl group in improving these properties (Su et al., 2016).

作用機序

将来の方向性

The future directions for the study of “Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate” would depend on the results of initial studies and the potential applications of the compound. Given the interest in pyrazolo[1,5-a]pyridine derivatives, it’s possible that similar compounds could be studied for their potential biological activities .

特性

IUPAC Name |

tert-butyl N-pyrazolo[1,5-a]pyridin-5-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-5-7-15-10(8-9)4-6-13-15/h4-8H,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMGRDBOCBCOKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=NN2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl pyrazolo[1,5-a]pyridin-5-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

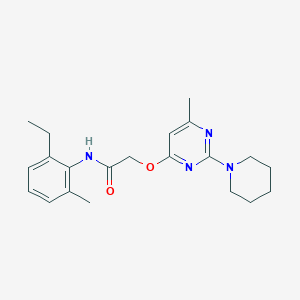

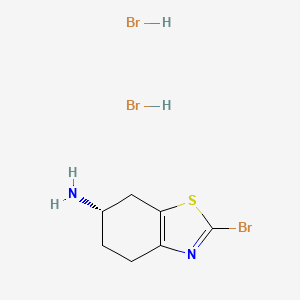

![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2367511.png)

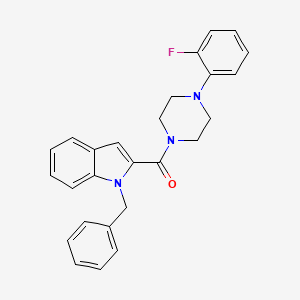

![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)

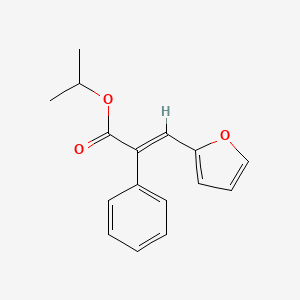

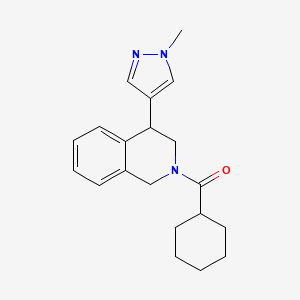

![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)